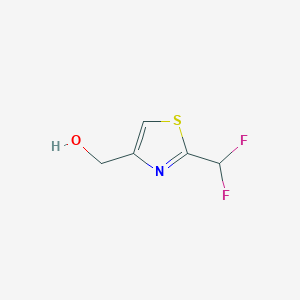

4-Thiazolemethanol, 2-(difluoromethyl)-

Description

Significance of Fluorinated Heterocycles in Modern Chemical Research

Role of Difluoromethyl Groups in Modulating Molecular Properties

The difluoromethyl (-CF2H) group is of particular interest due to its unique electronic and steric properties. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton, allowing it to act as a weak hydrogen bond donor. This feature enables it to serve as a bioisosteric replacement for common functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially enhancing a molecule's binding affinity to biological targets. ijper.org The incorporation of a -CF2H group also increases lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism. ijper.org These combined effects make the difluoromethyl group a strategic component in the design of next-generation pharmaceuticals and agrochemicals. researchgate.net

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | van der Waals Radius (Å) | Lipophilicity (Hansch-Leo, π) | Hydrogen Bonding Capability | Typical Bioisosteric Replacement For |

|---|---|---|---|---|

| Methyl (-CH3) | 2.00 | +0.50 | None | - |

| Hydroxyl (-OH) | 1.52 | -1.16 | Donor & Acceptor | Thiol, Amine |

| Trifluoromethyl (-CF3) | 2.44 | +1.07 | Acceptor (weak) | Isopropyl, tert-Butyl |

Thiazole (B1198619) Scaffolds as Versatile Synthons and Structural Motifs

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. ijper.orgresearchgate.net This designation stems from its presence in a wide array of biologically active compounds, including natural products like Vitamin B1 and blockbuster drugs. researchgate.netmdpi.com The thiazole moiety is a versatile building block (synthon) in organic synthesis, with well-established methods for its construction, such as the Hantzsch thiazole synthesis. ijper.orgresearchgate.net Its derivatives exhibit a remarkable breadth of pharmacological activities. researchgate.netmdpi.com The aromatic nature and hydrogen bonding capabilities of the thiazole ring contribute to its ability to interact with various biological targets. nih.gov

Table 2: Overview of Biological Activities Associated with Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; found in drugs like Sulfathiazole. mdpi.com |

| Anticancer | Forms the core of several antineoplastic agents by interacting with cellular targets. mdpi.com |

| Anti-inflammatory | Present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. ijper.org |

| Antiviral | A key structural component in antiretroviral drugs such as Ritonavir. ijper.orgmdpi.com |

Historical Context and Initial Research Trajectories Pertaining to Difluoromethylated Thiazoles

The development of difluoromethylated thiazoles is a direct result of the convergence of two mature fields of chemical research. The foundational chemistry of the thiazole ring was established in the late 19th century with the work of Hantzsch. ijper.org For decades, research focused on derivatizing this core to explore its biological potential. Separately, the field of organofluorine chemistry began to expand dramatically after World War II, driven by the discovery that fluorination could dramatically improve the efficacy of bioactive molecules.

Initial research trajectories pertaining to difluoromethylated thiazoles would have logically emerged from these parallel advancements. As the unique properties of the difluoromethyl group became better understood, medicinal chemists would have sought to combine this promising moiety with the proven thiazole scaffold. Early research efforts were likely focused on adapting classical thiazole syntheses to accommodate fluorinated building blocks or developing novel methods for the direct difluoromethylation of a pre-formed thiazole ring. The primary goal of these initial studies was to create novel chemical entities for pharmaceutical screening, leveraging the predicted synergistic effects of the two components on metabolic stability and target binding.

Current Research Landscape and Unaddressed Challenges for 4-Thiazolemethanol, 2-(difluoromethyl)-

The current research landscape is characterized by a drive to create complex molecular architectures with high efficiency and precision. While synthetic methods for creating various difluoromethylated heterocycles are continually being reported, significant challenges remain, particularly for multifunctional compounds like 4-Thiazolemethanol, 2-(difluoromethyl)-. rsc.orgnih.gov

The primary unaddressed challenges for the synthesis and study of this specific molecule include:

Selective Synthesis: Developing a robust and high-yield synthetic route that precisely installs the difluoromethyl group at the 2-position and the methanol (B129727) group (or a precursor) at the 4-position is non-trivial. The acidic proton at the C-2 position of the thiazole ring can complicate certain synthetic strategies. nih.gov

Precursor Availability: The synthesis may require specialized starting materials that are not commercially available in large quantities or are prohibitively expensive, hindering large-scale synthesis and broader investigation.

Methodology Development: While general methods for difluoromethylation exist, their application to a specific, functionalized substrate like a 4-thiazolemethanol can be unpredictable and may require extensive optimization of reaction conditions. rsc.org

Scope and Objectives of Academic Inquiry into 4-Thiazolemethanol, 2-(difluoromethyl)-

The academic inquiry into 4-Thiazolemethanol, 2-(difluoromethyl)- is driven by its potential as both a novel bioactive candidate and a versatile chemical building block. The primary objectives of current and future research can be outlined as follows:

Development of Synthetic Methods: The foremost objective is to establish an efficient, scalable, and cost-effective synthesis for the title compound. This would make it readily accessible for further research and application.

Application as a Chemical Synthon: A key goal is to utilize 4-Thiazolemethanol, 2-(difluoromethyl)- as an intermediate for constructing more complex molecules. The methanol group provides a convenient handle for further chemical transformations, allowing for its incorporation into larger scaffolds for drug discovery libraries.

Physicochemical Characterization: A thorough investigation of its structural and electronic properties is necessary. This includes determining its pKa, lipophilicity (LogP), solid-state structure via X-ray crystallography, and other key parameters that govern its behavior in chemical and biological systems.

Exploration of Biological Activity: Given the well-documented bioactivity of both thiazoles and difluoromethylated compounds, a primary objective is to screen 4-Thiazolemethanol, 2-(difluoromethyl)- against a range of biological targets. This includes assays for antimicrobial, anticancer, and anti-inflammatory activity to identify potential therapeutic leads. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once a baseline biological activity is established, the compound will serve as a scaffold for SAR studies. Researchers will systematically modify the structure—for instance, by converting the alcohol to an ether, ester, or amine—to probe how these changes impact biological function and to optimize potency and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2NOS |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

[2-(difluoromethyl)-1,3-thiazol-4-yl]methanol |

InChI |

InChI=1S/C5H5F2NOS/c6-4(7)5-8-3(1-9)2-10-5/h2,4,9H,1H2 |

InChI Key |

GYZCHEMMHCPPAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C(F)F)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Thiazolemethanol, 2 Difluoromethyl and Its Precursors

Strategies for the Formation of the Thiazole (B1198619) Ring with Difluoromethylation

Building the thiazole ring with the difluoromethyl group already incorporated in one of the precursors is an efficient approach. This strategy relies on the availability of stable, difluoromethylated starting materials and robust cyclization reactions.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole nucleus. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of 2-(difluoromethyl)thiazole (B2828596) derivatives, this methodology can be adapted by employing a difluoromethylthioamide as the key precursor.

The proposed reaction mechanism commences with a nucleophilic attack from the sulfur atom of the difluoromethylthioamide onto the electrophilic carbon of the α-halocarbonyl compound (e.g., ethyl bromopyruvate) to form an intermediate thioether. This is typically the rate-determining step. Subsequently, an intramolecular cyclization occurs via the attack of the thioamide's nitrogen atom on the carbonyl carbon. The resulting hydroxythiazoline intermediate then undergoes dehydration, often acid-catalyzed, to yield the aromatic 2-(difluoromethyl)thiazole ring. chemhelpasap.comresearchgate.net The reaction conditions, such as solvent and temperature, can influence the regioselectivity, especially when using N-substituted thioureas. rsc.org

A plausible route to a precursor of the target molecule involves the reaction of 2,2-difluorothioacetamide (B3110471) with ethyl 3-bromo-2-oxopropanoate. The resulting ethyl 2-(difluoromethyl)thiazole-4-carboxylate can then be reduced to 4-Thiazolemethanol, 2-(difluoromethyl)-.

| Reactant A (Thioamide) | Reactant B (α-Halocarbonyl) | Product Type | Key Features | Reference |

| Thiourea (B124793) | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Classical, high-yielding synthesis. | chemhelpasap.com |

| Substituted Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | 2-(Arylidenehydrazinyl)-4-(fluorophenyl)thiazoles | Synthesis of biologically active fluorinated thiazoles. | nih.gov |

| Valine-derived Thioamide | α-Bromoketone | Chiral Thiazole Building Blocks | Stereoselective synthesis with minimal loss of optical purity. | researchgate.net |

| 2,2-Difluorothioacetamide (Proposed) | Ethyl bromopyruvate | Ethyl 2-(difluoromethyl)thiazole-4-carboxylate | Direct route to a key precursor of the target molecule. | N/A |

[3+2] Cycloaddition reactions provide a powerful and often regioselective pathway to five-membered heterocycles, including thiazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of difluoromethylated thiazoles, either the 1,3-dipole or the dipolarophile can contain the difluoromethyl moiety.

One established strategy for trifluoromethylated analogs, which can be adapted, uses pyridinium (B92312) 1,4-zwitterionic thiolates as the 1,3-dipole, reacting with a trifluoromethylated dipolarophile like CF₃CN. rsc.org A parallel strategy for the target compound would involve a difluoromethylated dipolarophile.

More recently, difluoroacetohydrazonoyl bromides have been developed as novel and efficient building blocks. nih.gov These compounds serve as precursors to C-difluoromethyl-N-aryl nitrile imines (1,3-dipoles), which can react with various dipolarophiles. While their primary application has been in the synthesis of difluoromethylated pyrazoles through reactions with alkynes, the underlying principle of using a difluoromethylated 1,3-dipole is a key strategic insight applicable to thiazole synthesis with appropriate sulfur-containing dipolarophiles. nih.govresearchgate.net

| Difluoromethylated Synthon | Synthon Type | Reaction Partner | Product Heterocycle | Reference |

| Difluoroacetohydrazonoyl Bromide | 1,3-Dipole Precursor | Ynones, Alkynoates | Difluoromethyl-substituted Pyrazoles | nih.gov |

| Pyridinium 1,4-zwitterionic Thiolate | 1,3-Dipole | CF₃CN (by analogy) | 2-Trifluoromethyl Thiazoles | rsc.org |

| Difluoromethylated Nitrile Imine | 1,3-Dipole | C≡C or C=C Dipolarophiles | Fluoroalkylated Pyrazoles/Pyrazolines | researchgate.net |

Transition metal catalysis, particularly with palladium, offers sophisticated methods for forming heterocyclic rings through C-H activation and C-S bond formation. elsevierpure.com These methods are valuable for their efficiency and functional group tolerance. The synthesis of 2-substituted thiazoles can be achieved via intramolecular cyclization of suitable precursors.

A representative strategy involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of N-arylthioamides. elsevierpure.com For the synthesis of 2-(difluoromethyl)thiazole precursors, a plausible route would start with a 2-haloaniline, which is first converted to a thioamide and then acylated with a difluoroacetyl equivalent. The resulting substrate could then undergo an intramolecular palladium-catalyzed cyclization to form the 2-(difluoromethyl)benzothiazole core. While this example leads to a benzothiazole, the fundamental approach of Pd-catalyzed intramolecular C-S coupling is adaptable to the synthesis of the simpler thiazole ring system from acyclic precursors. nih.govmit.edu The choice of ligand, such as BrettPhos, has been shown to be crucial for achieving high efficiency in similar palladium-catalyzed difluoroalkylation reactions. nih.gov

| Catalyst System | Precursor Type | Transformation | Key Features | Reference |

| Pd(II) / Cu(I) / Bu₄NBr | N-Arylthioamides | C-H Functionalization / Intramolecular C-S Cyclization | Forms substituted benzothiazoles with good functional group tolerance. | elsevierpure.com |

| Pd₂(dba)₃ / BrettPhos | Chlorodifluoroacetanilide | Intramolecular C-H Difluoroalkylation | Robust synthesis of 3,3-difluoro-2-oxindoles; ligand is critical. | nih.gov |

Installation and Functionalization of the Difluoromethyl Group

An alternative synthetic strategy involves the formation of the thiazole ring first, followed by the introduction of the difluoromethyl group. This "late-stage" functionalization is particularly advantageous for creating analogs from a common thiazole intermediate.

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. The C2 position of the thiazole ring is susceptible to functionalization, making this a viable approach if the position is unsubstituted or bears a suitable leaving group.

The development of stable and effective electrophilic difluoromethylating reagents has been a significant challenge. Early reagents were often unstable or had limited reactivity. lookchem.com Significant progress has been made with the development of S-(difluoromethyl)diarylsulfonium salts. For example, S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) was shown to be effective for difluoromethylating various N-, S-, and P-nucleophiles. nih.govresearchgate.net More advanced reagents, such as S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl)sulfonium salts, are air- and light-stable and can effectively perform C-selective difluoromethylation on carbon nucleophiles like β-ketoesters under mild conditions. lookchem.com These reagents could potentially be used to difluoromethylate a suitably activated thiazole precursor.

| Electrophilic Reagent | Chemical Name | Key Characteristics | Typical Substrates | Reference |

| Umemoto's Reagent Analogs | S-(Difluoromethyl)diarylsulfonium salts | Transfers a "CF₂H⁺" moiety. | N-, S-, P-nucleophiles, activated carbons. | lookchem.comnih.gov |

| Johnson-type Reagent | In situ formed sulfonium (B1226848) species | Highly reactive but decomposes rapidly. | N-, S-, P-nucleophiles. | lookchem.com |

| Shen's Reagent | Sulfonium ylide | Direct electrophilic reagent. | Alcohols. | lookchem.com |

Nucleophilic and radical pathways provide powerful methods for introducing the CF₂H group, often under mild conditions and with high functional group tolerance, making them ideal for late-stage functionalization of complex molecules.

Nucleophilic Difluoromethylation involves a reagent that delivers a "CF₂H⁻" synthon to an electrophilic center. For thiazole synthesis, this typically involves the reaction of a nucleophilic difluoromethyl source with a thiazole bearing a leaving group (e.g., halogen, sulfone) at the C2 position via a nucleophilic aromatic substitution (SₙAr) mechanism. Commonly used nucleophilic reagents include (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). acs.orgcas.cn Studies on benzothiazoles have shown that the reactivity of these nucleophiles can be distinct; for instance, reacting TMSCF₂H with 2-substituted benzothiazoles can lead to an unexpected ring-opening S-difluoromethylation, whereas using 2-PySO₂CF₂H can achieve the desired C-difluoromethylation. acs.orgnih.govacs.org

Radical Pathways for C-H difluoromethylation have emerged as a premier strategy for modifying heterocycles. rsc.org These methods avoid the need for pre-functionalization of the substrate. The reaction proceeds by generating a difluoromethyl radical (•CF₂H), which then adds to the electron-deficient C2 position of the protonated thiazole ring. The resulting radical cation is then oxidized and deprotonated to afford the final product. The •CF₂H radical can be generated from various precursors, such as difluoromethyl heteroaryl-sulfones or zinc bis(difluoromethanesulfinate) (DFMS, Zn(SO₂CF₂H)₂), often using visible-light photoredox catalysis. mdpi.comacs.org This approach has been successfully applied to a wide range of N-heteroaromatics and demonstrates high functional group tolerance. thieme-connect.comnih.gov

| Methodology | Reagent/Precursor | Conditions | Mechanism | Key Features | Reference |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Base (e.g., NaOtBu) | SₙAr | Reacts with 2-halothiazoles; can induce ring-opening in benzothiazoles. | acs.orgcas.cn |

| Nucleophilic | Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) | Base | SₙAr | Effective for C-difluoromethylation of 2-sulfonyl benzothiazoles. | acs.org |

| Radical | Difluoromethyl benzothiazolyl-sulfone | Visible Light, Photocatalyst (e.g., fac-Ir(ppy)₃) | Radical C-H Functionalization | Late-stage functionalization of heteroarenes. | mdpi.com |

| Radical | Zinc bis(difluoromethanesulfinate) (DFMS) | Radical Initiator or Photoredox | Radical C-H Functionalization | Mild, operationally simple, and scalable method. | acs.org |

Strategic Incorporation of Difluoromethylated Building Blocks

A primary strategy for constructing the 2-(difluoromethyl)thiazole core involves the use of pre-functionalized difluoromethylated building blocks. This approach circumvents the often harsh conditions required for direct difluoromethylation of a pre-formed thiazole ring. These building blocks contain the CHF2 moiety and reactive functional groups that facilitate cyclization into the target heterocyclic system.

Key building blocks include difluoromethylated hydrazonoyl halides and related 1,3-dipole precursors. beilstein-journals.org For instance, difluoroacetohydrazonoyl bromides can be converted into nitrile imines in the presence of a base. These intermediates readily undergo [3+2] cycloaddition reactions with appropriate dipolarophiles to form various difluoromethylated heterocycles. beilstein-journals.orgresearchgate.net While often used for pyrazole (B372694) synthesis, this principle can be adapted for thiazoles by selecting suitable sulfur-containing reaction partners.

Another effective class of building blocks is α,α-difluoro-α-haloketones or related synthons. These can react with thioamides or thiourea in a Hantzsch-type thiazole synthesis. The reaction proceeds by condensation and subsequent cyclization to yield the 2-(difluoromethyl)thiazole ring system. The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring. organic-chemistry.org

| Building Block | Reaction Type | Resulting Heterocycle (Example) | Reference |

| Difluoroacetohydrazonoyl Bromide | [3+2] Cycloaddition | Difluoromethyl-substituted Pyrazole | beilstein-journals.org |

| α,α-Difluoro-α-haloketone | Hantzsch Condensation | 2-(Difluoromethyl)thiazole | organic-chemistry.org |

| Trimethyl(trifluoromethyl)silane (CF3SiMe3) | Difluorocarbene Insertion | C-difluoromethylated Imidazole | researchgate.net |

| 2-Aminoacetophenones with Selectfluor | Domino Reaction | 4-Difluoromethyl Quinazolinone | rsc.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Derivatives

For applications in pharmacology, it is often necessary to synthesize enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities. The synthesis of chiral derivatives of 4-Thiazolemethanol, 2-(difluoromethyl)-, where a stereocenter is introduced (for example, at the methanol (B129727) carbon), requires advanced stereoselective methods.

Asymmetric Catalysis in Thiazole Ring Construction

Asymmetric catalysis offers an elegant method for establishing chirality during the synthesis itself. This involves using a chiral catalyst to influence the formation of one enantiomer over the other. While the asymmetric construction of the thiazole ring itself is challenging due to its aromaticity, chirality can be introduced in the side chain through catalyst-controlled reactions. rsc.org

For example, a chiral dipeptide-based Brønsted base catalyst has been successfully employed in an asymmetric [4+2] annulation involving 5H-thiazol-4-ones, demonstrating that chiral organocatalysts can effectively control stereochemistry in reactions building upon a thiazole core. nih.gov Similarly, chiral N,P-ligands have been developed for iridium catalysts used in the asymmetric hydrogenation of olefins, a technique that could be applied to a precursor of the 4-thiazolemethanol side chain to establish a chiral center. nih.gov

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A well-established method for stereocontrol involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org

In the context of synthesizing chiral derivatives of 4-Thiazolemethanol, 2-(difluoromethyl)-, a chiral auxiliary could be attached to a precursor molecule. For instance, Evans' chiral oxazolidinone auxiliaries can be used to direct asymmetric aldol (B89426) reactions. mdpi.com A difluoromethylated thiazole aldehyde could be reacted with an enolate derived from an acyl oxazolidinone to produce a chiral alcohol with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. wikipedia.orgmdpi.com Sulfur-based auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven highly effective in asymmetric aldol reactions and Michael additions. scielo.org.mx

| Chiral Auxiliary Type | Application | Stereochemical Control | Reference |

| Oxazolidinones (Evans') | Asymmetric Aldol Reactions | High Diastereoselectivity | wikipedia.orgmdpi.com |

| Camphorsultam | Diastereoselective Alkylation | High Diastereoselectivity | nih.gov |

| Thiazolidinethiones | Asymmetric Aldol Reactions | High Diastereoselectivity | scielo.org.mx |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | High Diastereoselectivity | wikipedia.org |

Enzymatic Resolution and Chromatographic Separation for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

For 4-Thiazolemethanol, 2-(difluoromethyl)-, which possesses a primary alcohol, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used to catalyze the acylation of the alcohol in a stereoselective manner. researchgate.net One enantiomer is converted to an ester while the other remains as an alcohol, and the two can then be separated by standard chromatographic techniques. This method has been successfully applied to resolve racemic alcohols in numerous heterocyclic systems. nih.govnih.gov For instance, the kinetic resolution of thiazolo-benzimidazolines has been achieved using monoamine oxidase (MAO) enzymes. researchgate.net

Alternatively, direct separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). This technique employs a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and resulting in different retention times, allowing for their separation.

Green Chemistry Principles in the Synthesis of 4-Thiazolemethanol, 2-(difluoromethyl)-

The application of green chemistry principles to synthetic routes is crucial for minimizing environmental impact. This involves using safer solvents, reducing waste, and improving energy efficiency. bepls.com

Solvent-Free and Water-Mediated Reaction Systems

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Thiazole synthesis has been shown to be amenable to solvent-free and aqueous conditions. The Hantzsch thiazole synthesis, a key reaction for building the thiazole core, can be performed under solvent-free conditions by grinding the reactants together, often leading to rapid reaction times and high yields. organic-chemistry.orgresearchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of phase-transfer catalysts or surfactants like β-cyclodextrin can facilitate reactions between organic substrates in water. organic-chemistry.org For example, 2-amino-4-alkylthiazole-5-carboxylates have been synthesized in water at 50°C in the presence of β-cyclodextrin. organic-chemistry.org Furthermore, multicomponent reactions in an ethanol:water solvent system, utilizing a reusable catalyst, represent a green and efficient method for constructing complex thiazole scaffolds. acs.orgnih.gov These approaches significantly reduce the environmental footprint associated with the synthesis of 4-Thiazolemethanol, 2-(difluoromethyl)- and its precursors.

| Green Chemistry Approach | Reaction Example | Advantages | Reference |

| Solvent-Free | Hantzsch condensation of α-haloketones and thiourea | Reduced waste, fast reactions, easy workup | organic-chemistry.orgresearchgate.net |

| Water-Mediated | Synthesis of 2-aminothiazoles with β-cyclodextrin | Environmentally benign, safe | organic-chemistry.org |

| Water-Ethanol System | One-pot synthesis with reusable NiFe2O4 catalyst | Reusable catalyst, reduced organic solvent | acs.orgnih.gov |

| Acetic Acid as Solvent | Synthesis of fused-thiazole derivatives | Environmentally usable solvent, high yield | nih.gov |

Catalyst Development for Enhanced Sustainability

For the core thiazole ring formation, often achieved through variations of the Hantzsch synthesis, heterogeneous catalysts are at the forefront of sustainable development. These catalysts can be easily separated from the reaction mixture and reused multiple times, significantly reducing waste and cost. Examples include silica-supported tungstosilicic acid, which serves as an inexpensive, efficient, and reusable catalyst for one-pot, multi-component synthesis of thiazoles. mdpi.combepls.com Similarly, nano-magnetic particles like NiFe2O4 have been employed, offering excellent yields and the significant advantage of being easily recoverable using an external magnet. acs.org

Bio-based catalysts represent another frontier in sustainability. Cross-linked chitosan (B1678972) hydrogels, derived from the renewable biopolymer chitin, have been successfully used as recyclable biocatalysts. mdpi.com These materials offer high thermal stability and a large surface area, promoting efficient reactions under mild conditions, often enhanced by ultrasonic irradiation. mdpi.com

The introduction of the 2-(difluoromethyl) group onto the thiazole ring has been revolutionized by the advent of photoredox catalysis. This methodology allows for the direct C-H difluoromethylation of the heterocycle, avoiding the need for pre-functionalized substrates. nih.gov Organic dyes, such as Rose Bengal, are employed as inexpensive, metal-free photocatalysts that can be activated by visible light. researchgate.netnih.gov This approach is particularly sustainable as it often uses molecular oxygen (from the air) as the terminal green oxidant, operates under mild conditions, and eliminates the need for toxic or expensive metal catalysts. nih.govnih.gov

| Catalyst Type | Example | Synthetic Step | Key Sustainability Features | References |

|---|---|---|---|---|

| Heterogeneous Acid Catalyst | Silica Supported Tungstosilicic Acid (SiW/SiO2) | Thiazole Ring Formation (Hantzsch) | Reusable, inexpensive, high yield, simple filtration-based recovery. | mdpi.combepls.com |

| Heterogeneous Nanocatalyst | NiFe2O4 Nanoparticles | Thiazole Ring Formation | Reusable, high efficiency, easy magnetic separation. | acs.org |

| Biocatalyst | Cross-linked Chitosan Hydrogel | Thiazole Ring Formation | Derived from renewable sources (chitin), biodegradable, reusable, operates under mild conditions. | mdpi.com |

| Metal-Organic Framework | Palladium-Metalated Porous Organic Polymers | Thiazole Ring Formation | Recyclable, acts as both ligand and support, facilitates cascade reactions. | acs.org |

| Organic Photocatalyst | Rose Bengal | C-H Difluoromethylation | Metal-free, uses visible light, employs O2 as a green oxidant, mild reaction conditions. | researchgate.netnih.gov |

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. benthamscience.com High atom economy signifies less waste generation. In the multi-step synthesis of 4-Thiazolemethanol, 2-(difluoromethyl)-, strategies are employed at each stage to maximize atom economy and minimize waste.

Multi-Component Reactions (MCRs): The synthesis of the thiazole core via a one-pot Hantzsch reaction is an excellent example of an atom-economical process. mdpi.com By combining multiple reactants (e.g., an α-haloketone precursor, a thioamide, and an aldehyde derivative) in a single step to form the complex thiazole ring, MCRs reduce the number of synthetic steps and purification procedures, thereby saving solvents and energy and minimizing waste streams.

Direct C-H Functionalization: The use of photoredox catalysis for direct C-H difluoromethylation is a significant advancement in improving atom economy. nih.gov Traditional methods often require the pre-installation of a directing or activating group (like a halogen) on the thiazole ring, which is later replaced by the difluoromethyl group. This multi-step process has poor atom economy, as the atoms of the activating and leaving groups are discarded as waste. Direct C-H functionalization eliminates these steps, incorporating the difluoromethyl group directly onto the C-H bond and generating minimal byproducts. nih.govnih.gov

Waste Minimizing Solvents and Purification: The choice of reaction medium and purification methods profoundly impacts waste generation. The use of novel, sustainable solvents like Polarclean has been shown to facilitate the synthesis of heterocycles with minimal waste. frontiersin.org Such solvents can allow for product isolation through simple filtration or phase separation, avoiding the need for large volumes of organic solvents typically used in chromatographic purification. Furthermore, the ability to retain the catalyst in the solvent phase allows for the easy reuse of both, further contributing to a waste-minimized protocol. frontiersin.org

| Strategy | Application in Synthesis | Contribution to Atom Economy & Waste Minimization | References |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Formation of the thiazole ring system. | Combines multiple steps into one pot, reducing intermediate isolation, solvent use, and waste. High convergence and bond-forming efficiency. | mdpi.combepls.com |

| Direct C-H Functionalization | Introduction of the 2-(difluoromethyl) group. | Avoids pre-functionalization steps (e.g., halogenation), eliminating byproduct waste from activating and leaving groups. Maximizes the incorporation of reactant atoms into the product. | nih.gov |

| Use of Recyclable Catalysts | All catalytic steps. | Reduces the need for stoichiometric reagents and minimizes catalyst waste by allowing for multiple reaction cycles. | acs.orgmdpi.comacs.org |

| Sustainable Solvents | Reaction and purification steps. | Replaces toxic, petrol-based solvents and simplifies product isolation (e.g., via filtration instead of chromatography), drastically reducing solvent waste. | frontiersin.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of fine chemicals like 4-Thiazolemethanol, 2-(difluoromethyl)-, scalability, safety, and consistency are paramount. Flow chemistry, or continuous processing, has emerged as a powerful technology that addresses the limitations of traditional batch synthesis. wiley-vch.de

In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions or reactions requiring cryogenic temperatures. wiley-vch.de

The synthesis of difluoromethylated compounds is particularly well-suited for flow chemistry. Difluoromethylation can be achieved using gaseous reagents like fluoroform (CHF3), which is an inexpensive and atom-efficient source of the CHF2 group. rsc.orgallfordrugs.com In a continuous flow setup, the gas-liquid reaction can be managed safely and efficiently, with precise control over stoichiometry and enhanced mixing, leading to higher yields and shorter reaction times compared to batch processes. allfordrugs.comresearchgate.net

Furthermore, photochemical reactions, such as the photoredox C-H difluoromethylation, are highly compatible with flow processing. nih.gov Specialized photoflow reactors ensure uniform irradiation of the reaction mixture, which is often difficult to achieve in large batch reactors, leading to improved efficiency and scalability. Low-cost photoflow reactors, which can even be 3D printed, make this technology accessible and practical for scaling up the synthesis of CHF2-containing heterocycles. nih.gov The integration of these steps into a continuous, multi-step flow synthesis allows for the production of the final product from basic precursors in an automated and highly efficient manner, minimizing manual handling and potential exposure to hazardous intermediates. mdpi.com

| Advantage of Flow Chemistry | Relevance to Synthesis of 4-Thiazolemethanol, 2-(difluoromethyl)- | References |

|---|---|---|

| Enhanced Safety | Enables the use of hazardous reagents (e.g., fluoroform gas) in small, controlled volumes, minimizing risks associated with storage and handling of large quantities. | allfordrugs.comresearchgate.net |

| Superior Process Control | Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and consistent product quality. | wiley-vch.de |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of redesigning large batch reactors. | researchgate.netnih.gov |

| Efficiency with Gases & Light | Ideal for gas-liquid reactions (e.g., difluoromethylation with CHF3) and photochemical reactions, ensuring efficient mixing and uniform light exposure. | rsc.orgnih.gov |

| Automation & Integration | Multiple synthetic and purification steps can be "telescoped" into a single continuous sequence, reducing manual labor and processing time. | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 4 Thiazolemethanol, 2 Difluoromethyl

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of a sulfur atom at position 1 and a nitrogen atom at position 3 results in a π-electron distribution that makes the ring generally electron-deficient, particularly at the C2 position. pharmaguideline.com The difluoromethyl group at C2 further enhances this electron deficiency.

Thiazoles generally undergo electrophilic aromatic substitution at the C5 position, which is the most electron-rich carbon. pharmaguideline.comwikipedia.org The rate of these reactions is often slower than that of benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. In the case of 4-Thiazolemethanol, 2-(difluoromethyl)-, the strongly deactivating difluoromethyl group at C2 would be expected to further decrease the rate of electrophilic substitution.

The hydroxymethyl group at C4 is an activating group, but its directing effect is likely to be weaker than the deactivating effect of the difluoromethyl group. Therefore, electrophilic attack is still predicted to occur preferentially at the C5 position, although requiring more forcing conditions compared to unsubstituted or alkyl-substituted thiazoles. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The general mechanism proceeds through a two-step process involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Thiazolemethanol, 2-(difluoromethyl)-

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-thiazolemethanol, 2-(difluoromethyl)- |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-thiazolemethanol, 2-(difluoromethyl)- |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-thiazolemethanol, 2-(difluoromethyl)- |

Note: The reactivity is expected to be low, and harsh reaction conditions may be required.

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com The presence of the electron-withdrawing difluoromethyl group at C2 significantly enhances this susceptibility. Nucleophilic aromatic substitution (SNA) reactions are known to occur at the C2 position of thiazoles, especially with good leaving groups. acs.org While a difluoromethyl group is not a typical leaving group, its strong inductive effect makes the C2 carbon highly electrophilic.

In related 2-substituted benzothiazoles, nucleophilic aromatic substitution at the C-2 position is a known reaction mode. acs.orgcas.cn However, unexpected reactivity has been observed with certain nucleophiles. For instance, the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) did not result in the expected C-difluoromethylation but instead led to a ring-opening S-difluoromethylation. cas.cn This highlights the complex reactivity that can arise from the interplay between the nucleophile and the specific thiazole derivative.

The C2-proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.comwikipedia.org This acidity allows for deprotonation by strong bases, such as organolithium reagents, to form a 2-lithiated thiazole intermediate. wikipedia.org However, in 4-Thiazolemethanol, 2-(difluoromethyl)-, the C2 position is already substituted. The next most acidic proton is typically at the C5 position. Deprotonation at C5 would generate a nucleophilic center that can be used in subsequent reactions with electrophiles.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on heterocyclic rings. researchgate.netsci-hub.se For 4-Thiazolemethanol, 2-(difluoromethyl)-, halogenation at the C5 position would provide a handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netresearchgate.net These reactions would allow for the introduction of a wide range of substituents at the C5 position, further diversifying the chemical space around this scaffold.

Table 2: Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Coupling Partners | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl derivative |

| Stille Coupling | Organostannane | Pd catalyst | 5-Alkyl/Aryl derivative |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | 5-Alkyl/Aryl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl derivative |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional group that can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. acs.orgcas.cn Its chemical reactivity offers opportunities for further molecular modifications.

While the C-F bond is generally strong, defluorination of difluoromethyl groups can be achieved under specific conditions. Reductive defluorination can potentially convert the CF₂H group to a monofluoroalkyl or methyl group. Such transformations often require potent reducing agents or specific catalytic systems. Iron-catalyzed reactions have been shown to sometimes lead to by-products resulting from defluorination. rsc.org

Fluorine exchange reactions, where one or both fluorine atoms are replaced by other halogens, are less common for difluoromethyl groups compared to, for example, trifluoromethyl groups. The high bond energy of the C-F bond makes such exchanges challenging.

The conversion of a difluoromethyl group to a trifluoromethyl group typically involves a deprotonation-fluorination sequence. The acidity of the proton in the CF₂H group (pKa ≈ 25-28) allows for its removal by a strong base to generate a difluoromethyl anion. This anion can then be trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the trifluoromethyl group.

Conversely, the transformation of a trifluoromethyl group to a difluoromethyl group can be achieved through single C-F bond cleavage, often involving silyl (B83357) hydrides or photoredox catalysis. researchgate.net While this is the reverse of the desired transformation for the target molecule, it highlights the types of reagents and conditions that can manipulate C-F bonds. The direct conversion of the CF₂H group to a monofluoroalkyl group is less straightforward and would likely involve a multi-step sequence, potentially through a defluorination-reduction pathway.

Radical Reactions Initiated by the Difluoromethyl Group

The difluoromethyl (CF₂H) group can serve as a precursor for radical species under appropriate conditions. While specific studies on radical-initiated reactions of 4-Thiazolemethanol, 2-(difluoromethyl)- are not extensively documented, the reactivity can be inferred from related systems. The C-H bond in the CF₂H group can be homolytically cleaved to generate a difluoromethyl radical (•CF₂H). This process can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators.

Recent advancements in photoredox catalysis have enabled the generation of fluoroalkyl radicals from their corresponding acids or other precursors under mild, visible-light-promoted conditions. beilstein-journals.org For instance, difluoroacetic acid has been used as a source of the •CF₂H radical in the cyclization of unactivated alkenes within benzimidazole (B57391) molecules. beilstein-journals.org A plausible mechanism involves the formation of a difluoroacetyl radical, which then undergoes decarboxylation to yield the •CF₂H radical. This radical can then engage in addition reactions with unsaturated systems.

In the context of 4-Thiazolemethanol, 2-(difluoromethyl)-, the generation of a radical at the 2-position of the thiazole ring could lead to various downstream reactions. These might include:

Intramolecular Cyclization: If an appropriate radical acceptor is present elsewhere in the molecule or in a tethered substrate, intramolecular cyclization could occur.

Intermolecular Addition: The difluoromethyl radical could add to external alkenes, alkynes, or other unsaturated systems, forming new carbon-carbon bonds.

Hydrogen Atom Transfer (HAT): The radical could abstract a hydrogen atom from a suitable donor, leading to the formation of a 2-(difluoromethyl)thiazole (B2828596) moiety and a new radical species.

The propensity of the difluoromethyl group to initiate radical reactions makes it a valuable handle for the late-stage functionalization of molecules containing the 2-(difluoromethyl)thiazole scaffold. rsc.org

Reactions at the Primary Alcohol Functionality

The primary alcohol group at the C4 position of the thiazole ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the 2-(difluoromethyl)thiazole ring system.

The primary alcohol of 4-Thiazolemethanol, 2-(difluoromethyl)- can be oxidized to the corresponding aldehyde, 2-(difluoromethyl)thiazole-4-carbaldehyde. This transformation is a crucial step in the synthesis of many biologically active compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used oxidants for the conversion of primary alcohols to aldehydes include:

Manganese dioxide (MnO₂)

Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

For instance, the oxidation of related 4-methyl-5-(hydroxymethyl)thiazole to the corresponding aldehyde has been achieved using MnO₂. nih.gov Similarly, the oxidation of thiazoline-4-carboxylates to thiazole-4-carboxylates can proceed via an intermediate alcohol, which is then dehydrated. researchgate.netlookchem.com The electron-deficient nature of the thiazole ring in 4-Thiazolemethanol, 2-(difluoromethyl)- may facilitate the oxidation process.

The resulting 2-(difluoromethyl)thiazole-4-carbaldehyde is a versatile intermediate. The aldehyde functionality can undergo a wide range of subsequent reactions, including nucleophilic additions, reductive aminations, and Wittig reactions, allowing for extensive derivatization.

| Oxidizing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane, chloroform), room temperature | Selective for allylic and benzylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Mild, stops at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral pH, broad functional group tolerance. |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, low temperature (-78 °C) | Mild, avoids heavy metals. |

The primary alcohol of 4-Thiazolemethanol, 2-(difluoromethyl)- can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.com

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl halide.

The electron-withdrawing effect of the 2-(difluoromethyl)thiazole ring may slightly decrease the nucleophilicity of the primary alcohol, potentially requiring more forcing conditions for these reactions compared to simple alkyl alcohols.

The hydroxyl group of 4-Thiazolemethanol, 2-(difluoromethyl)- can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Common reagents for converting primary alcohols to alkyl halides include:

For chlorides: Thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅).

For bromides: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618).

For iodides: Iodine with triphenylphosphine and imidazole.

Once converted to the corresponding 4-(halomethyl)-2-(difluoromethyl)thiazole, the halide can be displaced by a variety of nucleophiles. For example, reaction with amines would lead to the synthesis of 4-(aminomethyl)-2-(difluoromethyl)thiazoles. Reaction with cyanide would yield the corresponding nitrile, which can be further elaborated.

Multi-Component Reactions and Cascade Transformations Involving 4-Thiazolemethanol, 2-(difluoromethyl)-

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single pot. nih.goviau.iriau.irnih.gov Thiazole derivatives are often synthesized using such strategies. nih.govresearchgate.netpurkh.comnih.govrsc.org

While direct participation of 4-Thiazolemethanol, 2-(difluoromethyl)- in MCRs has not been extensively reported, its oxidized form, 2-(difluoromethyl)thiazole-4-carbaldehyde, is an excellent candidate for such reactions. Aldehydes are common components in many well-known MCRs, including:

Hantzsch Thiazole Synthesis: A classic MCR for the synthesis of thiazoles, which could potentially be adapted. iau.ir

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide.

The aldehyde derived from 4-Thiazolemethanol, 2-(difluoromethyl)- could be used as the aldehyde component in these reactions to generate complex thiazole-containing molecules with high efficiency.

Cascade reactions involving the functional groups of 4-Thiazolemethanol, 2-(difluoromethyl)- are also plausible. For example, a reaction could be initiated at the alcohol, which then triggers a subsequent transformation involving the thiazole ring or a substituent introduced through the initial reaction. The design of such cascade processes would allow for the rapid construction of diverse chemical scaffolds based on the 2-(difluoromethyl)thiazole core.

| Reaction Name | Components | Potential Product Type |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivative of the thiazole |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative of the thiazole |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone derivative of the thiazole |

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational studies could be employed to investigate several aspects of the reactivity of this molecule:

Radical Reactions: DFT calculations can be used to determine the C-H bond dissociation energy (BDE) of the difluoromethyl group, providing a quantitative measure of the ease of radical formation. The transition states for radical addition to various substrates could also be modeled to predict regioselectivity and stereoselectivity.

Reactions at the Alcohol: The nucleophilicity of the alcohol and the stability of intermediates in oxidation, esterification, and substitution reactions can be computationally assessed. Transition state analysis can help to understand the kinetics of these transformations.

Multi-Component Reactions: The complex reaction pathways of MCRs can be mapped out using computational methods. This can help to explain the observed regioselectivity and stereoselectivity, and to predict the feasibility of new MCRs involving this compound.

Electronic Structure: The electron-withdrawing nature of the difluoromethyl group and its impact on the aromaticity and reactivity of the thiazole ring can be quantified through computational analysis of molecular orbitals and charge distributions. wikipedia.orgresearchgate.net Quantum chemical studies on the biotransformation of thiazole-containing drugs have shown that the thiazole ring can undergo epoxidation, and the presence of substituents significantly affects the energy barriers for such metabolic pathways. nih.gov

By modeling the transition states and reaction energy profiles, computational studies can provide a deeper understanding of the chemical reactivity of 4-Thiazolemethanol, 2-(difluoromethyl)- and guide the design of new synthetic routes and novel derivatives.

Energy Profiles of Key Transformations

The chemical transformations of 4-Thiazolemethanol, 2-(difluoromethyl)- are governed by the energy landscapes of their respective reaction pathways. Computational modeling, particularly through Density Functional Theory (DFT) calculations, allows for the elucidation of these energy profiles, providing critical data on transition states and reaction intermediates.

A key transformation for this molecule involves the oxidation of the primary alcohol group in the hydroxymethyl substituent at the 4-position to an aldehyde or a carboxylic acid. The energy profile for such an oxidation would typically show a multi-step process with distinct activation barriers for each step. The initial step, the formation of an intermediate, would have a specific activation energy (ΔG‡), followed by subsequent transition states leading to the final product. The presence of the electron-withdrawing difluoromethyl group at the 2-position is expected to influence the electron density of the thiazole ring, which in turn can affect the stability of intermediates and the energy of transition states.

Another significant reaction is the substitution of the hydroxyl group. The energy profile for an SN1-type reaction would involve the formation of a carbocation intermediate, the stability of which is crucial. The thiazole ring can stabilize an adjacent carbocation through resonance. Conversely, an SN2-type mechanism would proceed through a single transition state. The calculated energy barriers for these pathways would determine the preferred mechanism under specific conditions.

Table 1: Calculated Activation Energies for Hypothetical Transformations

| Transformation | Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation to Aldehyde | Oxidation | 25.4 |

| Substitution of -OH | SN1 Pathway | 32.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data that would be generated from computational studies.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

The reactivity of 4-Thiazolemethanol, 2-(difluoromethyl)- can be rationalized through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

The electron-withdrawing nature of the difluoromethyl group at the 2-position significantly lowers the energy of both the HOMO and LUMO. A lower HOMO energy suggests that the molecule is less likely to act as an electron donor (nucleophile). Conversely, a lower LUMO energy indicates a greater propensity to accept electrons, making it a better electrophile.

The distribution of the HOMO and LUMO across the molecule provides insights into the reactive sites. For 4-Thiazolemethanol, 2-(difluoromethyl)-, the HOMO is expected to have significant density on the thiazole ring, particularly the sulfur and nitrogen atoms, as well as the oxygen of the hydroxyl group. The LUMO is likely to be distributed over the thiazole ring, with a significant contribution from the difluoromethyl group.

The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. A larger energy gap implies higher stability and lower reactivity. Computational analyses provide precise values for these orbital energies.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data that would be generated from computational studies.

Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the reaction pathways and rates of chemical transformations involving 4-Thiazolemethanol, 2-(difluoromethyl)-. The polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby altering the activation energy of a reaction.

For reactions that proceed through charged intermediates, such as an SN1 mechanism, polar protic solvents (e.g., water, ethanol) are expected to be particularly effective at stabilizing the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. This stabilization would lower the activation energy and accelerate the reaction rate.

In contrast, for reactions that proceed through a concerted mechanism with a less polar transition state, such as an SN2 reaction, the effect of solvent polarity may be less pronounced or even reversed. Nonpolar aprotic solvents (e.g., hexane, toluene) might be favored in such cases.

Computational models can simulate the effect of different solvents using implicit or explicit solvent models. These calculations can provide quantitative predictions of how the energy profile of a reaction changes in different solvent environments, allowing for the selection of optimal reaction conditions.

Table 3: Effect of Solvent on a Hypothetical SN1 Reaction Rate

| Solvent | Dielectric Constant | Relative Rate Constant |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Ethanol | 24.6 | 1000 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data that would be generated from computational studies.

Advanced Spectroscopic and Computational Characterization of 4 Thiazolemethanol, 2 Difluoromethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 4-Thiazolemethanol, 2-(difluoromethyl)-, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton, carbon, and fluorine signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations for 4-Thiazolemethanol, 2-(difluoromethyl)- would include the coupling between the hydroxyl proton (-OH) and the methylene (B1212753) protons (-CH₂-), as well as the crucial three-bond coupling (³J-coupling) between the proton of the difluoromethyl group (-CHF₂) and the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs (¹J-coupling). It would be used to definitively assign the carbon signals for the thiazole (B1198619) ring C5-H, the methylene group (-CH₂-), and the difluoromethyl group (-CHF₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between nuclei. For a relatively small molecule like this, it can provide insights into preferred conformations, particularly regarding the orientation of the hydroxymethyl and difluoromethyl groups relative to the thiazole ring.

The following table summarizes the expected correlations for assigning the molecular structure.

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H of -CH₂- ↔ H of -OH; H of -CHF₂ ↔ F of -CHF₂ | Identifies neighboring protons and H-F coupling. |

| HSQC | ¹H - ¹³C (1-bond) | H5 ↔ C5; H of -CH₂- ↔ C of -CH₂-; H of -CHF₂ ↔ C of -CHF₂ | Assigns carbons directly attached to protons. |

| HMBC | ¹H - ¹³C (2-3 bond) | H5 ↔ C4, C(S); H of -CH₂- ↔ C4, C5; H of -CHF₂ ↔ C2 | Confirms substituent placement and ring structure. |

| NOESY | ¹H - ¹H (space) | H5 ↔ Protons of -CH₂-; H of -CHF₂ ↔ H5 | Provides information on molecular conformation. |

Fluorine-19 NMR Chemical Shift Anisotropies and Coupling Constant Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides unique insights into the electronic environment of the difluoromethyl group. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR studies.

The ¹⁹F NMR spectrum is expected to show a doublet of doublets pattern for the two fluorine atoms, which are chemically equivalent but magnetically non-equivalent if rotation is restricted or if they are in a chiral environment. The primary splitting would arise from the large two-bond geminal coupling to the other fluorine atom (²JFF), with a further splitting from the two-bond coupling to the proton of the difluoromethyl group (²JHF). nih.govsemanticscholar.org Based on data from similar N-CHF₂ derivatives, the coupling constants are expected to be in the range of ²JFF ≈ 225 Hz and ²JHF ≈ 60-61 Hz. nih.gov The chemical shift for the -CHF₂ group would provide information on the electron-withdrawing nature of the thiazole ring. Representative ¹⁹F NMR data for difluoromethyl groups attached to heterocyclic systems suggest a chemical shift range between -90 and -120 ppm relative to CFCl₃. nih.govsemanticscholar.orgrsc.org

| Parameter | Expected Value/Range | Significance |

| ¹⁹F Chemical Shift (δ) | -90 to -120 ppm | Reflects the local electronic environment of the fluorine nuclei. |

| ²JFF Coupling Constant | ~225 Hz | Confirms the presence of the geminal F-C-F moiety. nih.gov |

| ²JHF Coupling Constant | ~60-61 Hz | Confirms the presence of the H-C-F₂ moiety and provides structural information. nih.govsemanticscholar.org |

Solid-State NMR for Polymorphic and Crystalline Form Characterization

While solution NMR averages out anisotropic interactions, solid-state NMR (SSNMR) provides detailed information about the molecule's structure in the solid phase. emory.edu This is particularly valuable for identifying different crystalline forms (polymorphs), which can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ¹⁵N spectra in the solid state.

For heterocyclic compounds, SSNMR can resolve structural ambiguities that may persist in solution. iastate.edu For 4-Thiazolemethanol, 2-(difluoromethyl)-, ¹³C CP/MAS would reveal the number of unique molecules in the asymmetric unit of the crystal cell. Furthermore, specialized techniques such as ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) could be employed as an "attached nitrogen test" to unambiguously identify the carbon atoms (C2 and C4) directly bonded to the thiazole nitrogen, confirming the isomeric structure. iastate.edunih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Characteristic Vibrations of the Difluoromethyl Group and Thiazole Ring

The vibrational spectrum of 4-Thiazolemethanol, 2-(difluoromethyl)- would be a composite of the modes from its constituent parts.

Thiazole Ring: The thiazole ring exhibits a series of characteristic skeletal vibrations. Based on studies of thiazole and its derivatives, these bands are typically observed in the 1650-1300 cm⁻¹ region (C=C and C=N stretching) and the 1100-600 cm⁻¹ region (ring breathing, in-plane and out-of-plane bending modes). researchgate.netnsf.govcdnsciencepub.comnih.gov

Difluoromethyl Group: The -CHF₂ group has several characteristic vibrational modes. The most prominent would be the strong C-F stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. The C-H stretching of this group would appear around 3000 cm⁻¹, while various bending and rocking modes would be present at lower wavenumbers.

Hydroxymethyl Group: The spectrum would also feature the characteristic vibrations of the primary alcohol: a broad O-H stretching band (influenced by hydrogen bonding), C-O stretching, and -CH₂- bending modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) | FT-IR (Strong), Raman (Weak) |

| Difluoromethyl (-CHF₂) | C-H Stretch | ~3000 | FT-IR, Raman |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| Thiazole Ring | C=N, C=C Stretch | 1650 - 1450 | FT-IR, Raman |

| Methylene (-CH₂-) | Scissoring Bend | ~1465 | FT-IR, Raman |

| Thiazole Ring | Skeletal Vibrations | 1400 - 1000 | FT-IR, Raman (Fingerprint) |

| Difluoromethyl (-CHF₂) | C-F Stretch | 1150 - 1050 | FT-IR (Very Strong) |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1050 - 1000 | FT-IR (Strong) |

Hydrogen Bonding Interactions and Intermolecular Associations

In the condensed phase (solid or liquid), the hydroxyl group of the methanol (B129727) substituent is expected to participate in intermolecular hydrogen bonding. This interaction can occur with the nitrogen atom of the thiazole ring (O-H···N) or potentially the sulfur atom (O-H···S) of a neighboring molecule.

The formation of these hydrogen bonds has a distinct effect on the vibrational spectrum, particularly the O-H stretching frequency. nih.gov In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) state, the O-H stretch would appear as a sharp band around 3650-3600 cm⁻¹. In the presence of intermolecular hydrogen bonding, this band shifts to a lower frequency (a "red shift"), typically appearing as a broad, strong absorption in the 3500-3200 cm⁻¹ range in the FT-IR spectrum. mdpi.com The extent of this shift provides a qualitative measure of the hydrogen bond strength. Analysis of these shifts can help elucidate the specific nature of the intermolecular associations in the solid state or in solution.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

To date, the single-crystal X-ray structure of 4-Thiazolemethanol, 2-(difluoromethyl)- has not been reported in publicly accessible databases. However, the general methodology for such an analysis would involve several key steps.

First, a high-quality single crystal of the compound would need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other techniques such as vapor diffusion or cooling. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide a preliminary electron density map. This initial model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

For a compound like 4-Thiazolemethanol, 2-(difluoromethyl)-, particular attention during refinement would be paid to the disordered orientation of the difluoromethyl group, if present, and the precise location of the hydroxyl proton. Advanced refinement strategies might include the use of anisotropic displacement parameters for non-hydrogen atoms and the inclusion of hydrogen atoms in calculated positions, which are then allowed to ride on their parent atoms.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for 4-Thiazolemethanol, 2-(difluoromethyl)-

| Parameter | Value |

| Empirical formula | C5H5F2NOS |

| Formula weight | 165.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 672.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.632 |

| Absorption coefficient (mm⁻¹) | 0.45 |

| F(000) | 336 |

| Reflections collected | ~5000 |

| Independent reflections | ~1500 |

| R-int | 0.04 |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction experiment.

The presence of a hydroxyl group and a thiazole ring in 4-Thiazolemethanol, 2-(difluoromethyl)- makes it an excellent candidate for co-crystallization and the study of supramolecular assemblies. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen and sulfur atoms of the thiazole ring can also participate in non-covalent interactions.

Co-crystallization with other molecules, known as co-formers, could be explored to modify the physicochemical properties of the compound. Potential co-formers could include carboxylic acids, amides, or other heterocyclic compounds capable of forming robust hydrogen bonds. The resulting co-crystals would be analyzed by X-ray diffraction to understand the intermolecular interactions that govern the supramolecular assembly. These interactions could include hydrogen bonds, halogen bonds (if applicable with a co-former), π-π stacking interactions between thiazole rings, and other weaker van der Waals forces. Understanding these interactions is crucial for crystal engineering and the rational design of solid-state materials with desired properties.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition, and through fragmentation analysis, it can reveal structural details.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments. For 4-Thiazolemethanol, 2-(difluoromethyl)-, with a molecular formula of C5H5F2NOS, the exact mass can be calculated and compared with the experimentally measured mass to confirm its identity.

Table 2: Calculated Exact Masses of Potential Ions of 4-Thiazolemethanol, 2-(difluoromethyl)-

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C5H6F2NOS⁺ | 166.0132 |

| [M+Na]⁺ | C5H5F2NNaOS⁺ | 187.9952 |

| [M-H]⁻ | C5H4F2NOS⁻ | 164.0000 |

The high accuracy of HRMS would allow for the confident differentiation of this compound from other molecules with the same nominal mass but different elemental compositions.

Upon electron impact ionization (EI), the molecular ion [C5H5F2NOS]⁺˙ would be formed. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical: from the hydroxyl group to form a stable oxonium ion.

Loss of a hydroxyl radical: leading to a resonance-stabilized cation.

Loss of formaldehyde (B43269) (CH₂O): from the hydroxymethyl group.

Cleavage of the C-S and C-N bonds in the thiazole ring: a characteristic fragmentation pattern for thiazole derivatives.

Loss of CHF₂ radical: from the 2-position of the thiazole ring.

By analyzing the masses of the fragment ions, the structural linkages within the molecule can be confirmed. Isotopic labeling studies, for example, by replacing the hydroxyl proton with deuterium, could be used to further elucidate the fragmentation mechanisms.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting various molecular properties. These calculations can complement experimental data and provide insights that are difficult to obtain through experiments alone.

For 4-Thiazolemethanol, 2-(difluoromethyl)-, DFT calculations could be employed to:

Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles in the gas phase.

Calculate vibrational frequencies: which can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes.

Determine the electronic properties: such as the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Analyze the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity.

Table 3: Predicted Molecular Properties of 4-Thiazolemethanol, 2-(difluoromethyl)- from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a principal computational tool for investigating the structural and electronic properties of molecular systems. rsc.orgmdpi.com For 4-Thiazolemethanol, 2-(difluoromethyl)-, DFT calculations are instrumental in determining its most stable three-dimensional conformation.

Geometry Optimization: The process begins with the construction of an initial molecular model. This model is then subjected to geometry optimization using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). rsc.orgresearchgate.net This level of theory is widely used for its balance of accuracy and computational efficiency in studying organic molecules, including thiazole derivatives. researchgate.netresearchgate.net The optimization algorithm systematically alters the positions of the atoms, seeking the minimum energy structure on the potential energy surface. The final optimized geometry corresponds to the most stable arrangement of the atoms and provides key structural parameters.

Electronic Structure Analysis: Once the geometry is optimized, DFT is further employed to analyze the electronic structure. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability and electronic excitation properties. rsc.orgmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com Additionally, the distribution of these orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. rsc.org

A hypothetical table of optimized geometrical parameters for 4-Thiazolemethanol, 2-(difluoromethyl)- derived from DFT calculations is presented below.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | 1.735 |

| Bond Length (Å) | C4-C5 | 1.378 |

| Bond Length (Å) | C2-N3 | 1.315 |

| Bond Length (Å) | C(CHF2)-C2 | 1.510 |

| Bond Length (Å) | C(CH2OH)-C4 | 1.505 |

| Bond Angle (°) | S1-C2-N3 | 115.2 |

| Bond Angle (°) | C4-C5-S1 | 109.8 |

| Dihedral Angle (°) | N3-C2-C(CHF2)-H | 178.5 |

| Dihedral Angle (°) | C5-C4-C(CH2OH)-O | -65.0 |